

Application Notes and Protocols for DNA Extraction from CPDA-Preserved Blood

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Compound of Interest

Compound Name: *Cpda*

Cat. No.: *B1139236*

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Introduction

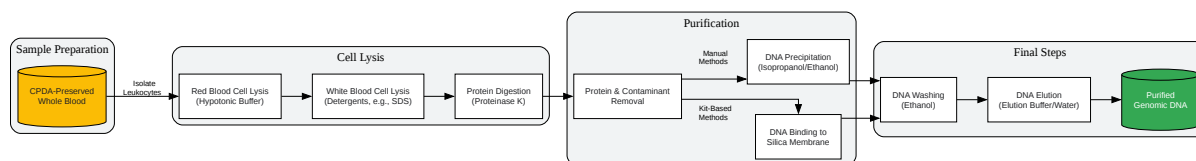
Whole blood preserved in Citrate-Phosphate-Dextrose-Adenine (**CPDA**) solution is a common source material for genomic analysis in clinical and research settings. **CPDA** is an anticoagulant solution that maintains the viability of red blood cells during storage. While primarily designed for blood transfusions, these preserved samples are often repurposed for genetic studies, requiring robust and efficient DNA extraction protocols. The components of **CPDA**—citrate as an anticoagulant, phosphate as a buffer, and dextrose and adenine as red blood cell energy sources—can present unique challenges to DNA extraction compared to blood collected in standard EDTA tubes.

This document provides detailed protocols for extracting high-quality genomic DNA from **CPDA**-preserved whole blood using both manual and commercially available kit-based methods. It also includes a comparative analysis of expected DNA yield and purity to guide researchers in selecting the most appropriate method for their downstream applications.

Signaling Pathways and Logical Relationships

The process of DNA extraction from whole blood, irrespective of the anticoagulant used, follows a fundamental workflow. The primary goal is to lyse the nucleated white blood cells to release the genomic DNA, while effectively removing contaminants such as proteins (including DNA-

degrading enzymes), lipids, and other cellular components. Red blood cells, which are anucleated in mammals, are also lysed and removed.



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Caption: General workflow for genomic DNA extraction from whole blood.

Experimental Protocols

Two primary methods for DNA extraction from **CPDA**-preserved blood are presented: a manual salting-out procedure and a commercial spin-column-based kit.

Protocol 1: Manual Salting-Out Method for CPDA-Preserved Blood

This method is cost-effective and yields high molecular weight DNA but involves more hands-on time and the use of hazardous chemicals.

Materials:

- **CPDA**-preserved whole blood
- RBC Lysis Buffer (10 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 10 mM NaCl)
- Nuclei Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

- Proteinase K (20 mg/mL)
- Saturated NaCl solution (approx. 6M)
- Ice-cold isopropanol
- 70% ethanol
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Microcentrifuge tubes (1.5 mL and 2.0 mL)
- Centrifuge
- Water bath or heat block

Procedure:

- Red Blood Cell Lysis:
 - In a 15 mL conical tube, add 1 mL of **CPDA**-preserved whole blood to 9 mL of cold RBC Lysis Buffer.
 - Incubate on ice for 10 minutes, inverting the tube periodically.
 - Centrifuge at 2,000 x g for 10 minutes at 4°C.
 - Carefully discard the supernatant, leaving the white blood cell pellet.
 - Repeat the wash step with another 5 mL of RBC Lysis Buffer if the pellet is still red.
- Nuclei Lysis and Protein Digestion:
 - Resuspend the white blood cell pellet in 400 µL of Nuclei Lysis Buffer by vortexing.
 - Add 20 µL of Proteinase K (20 mg/mL) and mix by inverting.
 - Incubate at 56°C for 1-3 hours, or overnight, until the solution is clear.

- Protein Precipitation:
 - Add 150 μ L of saturated NaCl solution to the lysate.
 - Vortex for 15-20 seconds.
 - Centrifuge at 12,000 x g for 10 minutes at room temperature. A protein pellet should form.
- DNA Precipitation:
 - Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube containing 600 μ L of ice-cold isopropanol.
 - Gently invert the tube until the DNA precipitates as a white, stringy mass.
 - Centrifuge at 12,000 x g for 5 minutes to pellet the DNA.
- DNA Washing and Rehydration:
 - Carefully discard the supernatant.
 - Wash the DNA pellet with 500 μ L of 70% ethanol.
 - Centrifuge at 12,000 x g for 5 minutes.
 - Carefully remove the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
 - Resuspend the DNA pellet in 50-100 μ L of TE Buffer. Incubate at 65°C for 10 minutes to aid dissolution.

Protocol 2: Commercial Spin-Column Kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

This method is rapid, provides high-purity DNA suitable for most downstream applications, and minimizes the use of hazardous chemicals. The following is a generalized protocol; always refer to the manufacturer's specific instructions.

Materials:

- **CPDA**-preserved whole blood
- Qiagen DNeasy Blood & Tissue Kit (or equivalent) containing:
 - Proteinase K
 - Buffer AL
 - Buffer AW1
 - Buffer AW2
 - Buffer AE (Elution Buffer)
 - DNeasy Mini spin columns
 - Collection tubes (2 mL)
- Ethanol (96-100%)
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Water bath or heat block

Procedure:

- Sample and Enzyme Preparation:
 - Pipette 20 μ L of Proteinase K into the bottom of a 1.5 mL microcentrifuge tube.
 - Add 200 μ L of **CPDA**-preserved whole blood to the tube.
 - Add 200 μ L of Buffer AL. Mix immediately by vortexing for 15 seconds.
- Lysis:
 - Incubate at 56°C for 10 minutes.

- DNA Precipitation:
 - Add 200 μ L of 96-100% ethanol to the sample and mix thoroughly by vortexing.
- DNA Binding:
 - Carefully apply the mixture to a DNeasy Mini spin column placed in a 2 mL collection tube.
 - Centrifuge at $\geq 6,000 \times g$ (8,000 rpm) for 1 minute.
 - Discard the flow-through and the collection tube.
- DNA Washing:
 - Place the spin column in a new 2 mL collection tube.
 - Add 500 μ L of Buffer AW1 and centrifuge for 1 minute at $\geq 6,000 \times g$.
 - Discard the flow-through and the collection tube.
 - Place the spin column in a new 2 mL collection tube.
 - Add 500 μ L of Buffer AW2 and centrifuge for 3 minutes at $20,000 \times g$ (14,000 rpm) to dry the membrane.
- DNA Elution:
 - Place the spin column in a clean 1.5 mL microcentrifuge tube.
 - Add 100-200 μ L of Buffer AE directly onto the DNeasy membrane.
 - Incubate at room temperature for 1 minute.
 - Centrifuge for 1 minute at $\geq 6,000 \times g$ to elute the DNA.

Data Presentation

The following table summarizes typical quantitative data obtained from DNA extraction from blood preserved in different anticoagulants. While specific yields may vary depending on the

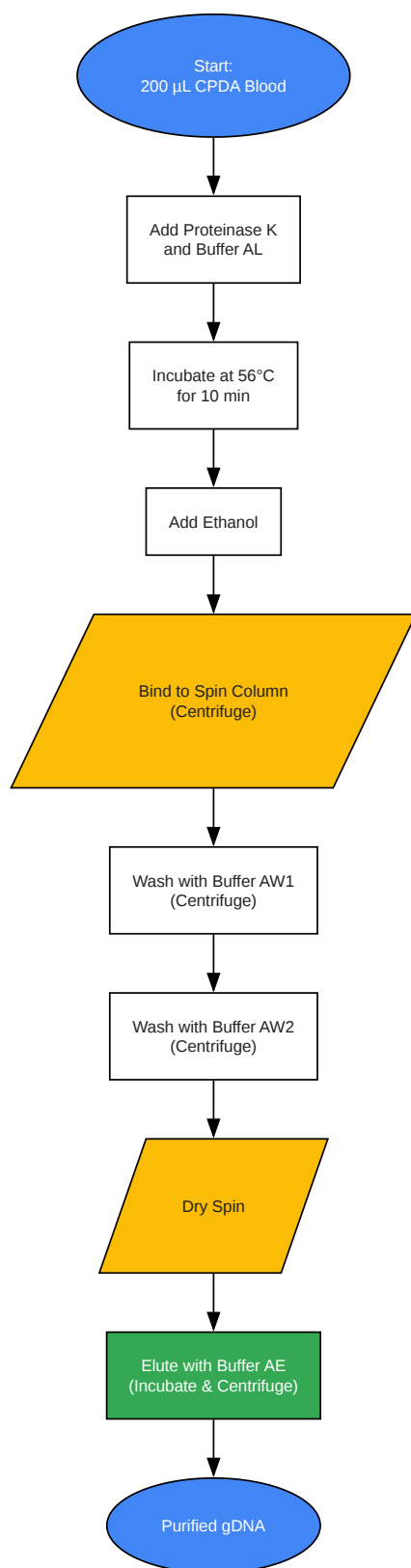
initial white blood cell count and sample storage conditions, this provides a general comparison.

Anticoagulant	Extraction Method	Typical DNA Yield (µg per mL of blood)	A260/A280 Ratio (Purity)	A260/A230 Ratio (Purity)
CPDA	Salting-Out	20 - 40	1.7 - 1.9	1.5 - 2.0
CPDA	Spin-Column Kit	15 - 35	1.8 - 2.0	> 1.8
EDTA	Salting-Out	25 - 50	1.7 - 1.9	1.6 - 2.1
EDTA	Spin-Column Kit	20 - 45	1.8 - 2.0	> 1.8

Data are compiled from various studies and represent expected ranges.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and steps in the spin-column based DNA extraction protocol for **CPDA**-preserved blood.



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